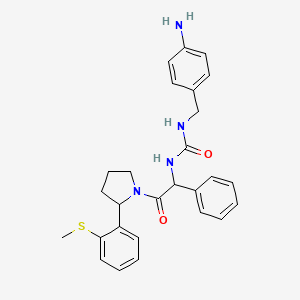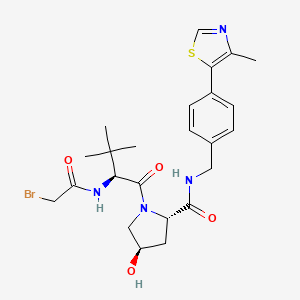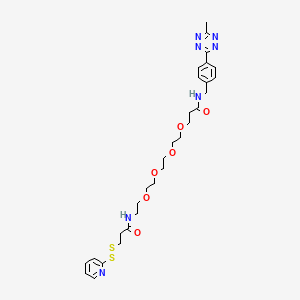
(4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine is a complex organic compound that features an oxazolidine ring substituted with benzyl and phenylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a suitable aldehyde or ketone.
Introduction of Benzyl and Phenylthio Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate benzyl and phenylthio reagents.
Difluoromethylation: The difluoro(phenylthio)methyl group can be introduced using difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxazolidine ring or the aromatic rings, depending on the conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential as a pharmaceutical intermediate or active ingredient. Its structural features might impart specific biological activities, such as enzyme inhibition or receptor binding.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical properties might offer advantages in terms of stability, reactivity, or functionality.
Mécanisme D'action
The mechanism of action of (4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S)-4-Benzyl-2-(methylthio)methyl-2-(phenylthio)oxazolidine
- (4S)-4-Benzyl-2-(difluoro(methylthio)methyl)-2-(phenylthio)oxazolidine
Uniqueness
Compared to similar compounds, (4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine is unique due to the presence of the difluoro(phenylthio)methyl group. This group can impart distinct chemical and physical properties, such as increased lipophilicity or altered reactivity, making the compound valuable for specific applications.
Propriétés
Formule moléculaire |
C23H21F2NOS2 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
(4S)-4-benzyl-2-[difluoro(phenylsulfanyl)methyl]-2-phenylsulfanyl-1,3-oxazolidine |
InChI |
InChI=1S/C23H21F2NOS2/c24-22(25,28-20-12-6-2-7-13-20)23(29-21-14-8-3-9-15-21)26-19(17-27-23)16-18-10-4-1-5-11-18/h1-15,19,26H,16-17H2/t19-,23?/m0/s1 |
Clé InChI |
YESHESZWKYOTRQ-HSTJUUNISA-N |
SMILES isomérique |
C1[C@@H](NC(O1)(C(F)(F)SC2=CC=CC=C2)SC3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES canonique |
C1C(NC(O1)(C(F)(F)SC2=CC=CC=C2)SC3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)


![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)






amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
![2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B11928318.png)

